Dodecane
Overview
Description
Dodecane, also known as dihexyl, bihexyl, adakane 12, or duodecane, is an oily liquid n-alkane hydrocarbon with the chemical formula C₁₂H₂₆. It is a colorless liquid with a gasoline-like to odorless scent. This compound is used as a solvent, distillation chaser, and scintillator component. It is also utilized as a diluent for tributyl phosphate in nuclear reprocessing plants .
Mechanism of Action
Target of Action
Dodecane is a saturated 12-carbon fatty alcohol . It primarily targets the combustion process in engines, acting as a fuel surrogate . It is also used as a solvent, distillation chaser, and scintillator component .
Mode of Action
This compound interacts with its targets through combustion reactions. In combustion engines, it undergoes a reaction with oxygen to produce carbon dioxide and water . This reaction releases energy, which is harnessed to power the engine. In addition, this compound can create an oxygen-rich environment, enhancing enzyme activities such as fumarase in Escherichia coli .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the combustion process. The combustion reaction of this compound is as follows :
C12H26(l)+18.5O2(g)→12CO2(g)+13H2O(g)C_{12}H_{26}(l) + 18.5O_{2}(g) \rightarrow 12CO_{2}(g) + 13H_{2}O(g) C12H26(l)+18.5O2(g)→12CO2(g)+13H2O(g)
This reaction is exothermic, releasing a significant amount of energy .
Pharmacokinetics
It is known that this compound has a high log p value of 6821 , indicating that it is highly lipophilic and may accumulate in fatty tissues if introduced into a biological system.
Result of Action
The primary result of this compound’s action is the release of energy through combustion. This energy can be harnessed for various applications, such as powering engines . In a biological context, this compound can enhance enzyme activities by creating an oxygen-rich environment .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the combustion reaction of this compound requires a specific temperature and pressure to proceed efficiently . In a biological context, the presence of this compound influences cellular metabolites, increasing ATP levels and positively impacting NAD/NADH and NADP/NADPH ratios crucial for enzymatic functions .
Biochemical Analysis
Biochemical Properties
Dodecane interacts with various enzymes and proteins in biochemical reactions. For instance, a study found that a berberine bridge enzyme-like aldolase interacts with this compound in the biosynthesis of a tricyclo[6.2.2.02,7]this compound system . This interaction involves a stereocontrolled carbon-carbon bond-forming reaction, which is a fundamental process in nature .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and context, this compound has been found to influence cellular function through its interactions with various biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, the berberine bridge enzyme-like aldolase catalyzes an intramolecular aldol reaction with this compound, leading to the formation of a tricyclo[6.2.2.02,7]this compound skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing dodecane involves the reduction of alkyl halides and sulfonates with sodium cyanoborohydride in hexamethylphosphoramide. In a dry reaction flask equipped with a stirrer, thermometer, and reflux condenser, 50 mL of hexamethylphosphoramide, n-dodecyl p-toluenesulfonate, and sodium cyanoborohydride are added. The reaction is carried out at 80°C for 2 hours with stirring. After cooling, water is added, and the mixture is extracted with n-hexane. The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydroboration of 1-hexene with boron trifluoride and sodium borohydride in diglyme, followed by the addition of aqueous potassium hydroxide and nitrate. This process yields this compound as the product .
Types of Reactions:
Oxidation: this compound undergoes combustion in the presence of oxygen to form carbon dioxide and water. The reaction is highly exothermic, releasing significant amounts of energy.
Reduction: this compound can be reduced using sodium cyanoborohydride in hexamethylphosphoramide.
Substitution: this compound can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Reduction: Uses sodium cyanoborohydride and hexamethylphosphoramide.
Substitution: Involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: this compound itself.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Dodecane is widely used in various scientific research applications:
Chemistry: As a solvent and a reference material for organic synthesis intermediates.
Biology: Used in chromatographic analysis and as a component in scintillators.
Medicine: Utilized in the preparation of certain pharmaceuticals.
Industry: Acts as a diluent for tributyl phosphate in nuclear reprocessing plants and as a surrogate for kerosene-based fuels in jet engines
Comparison with Similar Compounds
Undecane (C₁₁H₂₄): A lower homolog of dodecane with similar properties but a lower boiling point.
Tridecane (C₁₃H₂₈): A higher homolog with a higher boiling point and similar chemical behavior.
Uniqueness of this compound: this compound is unique due to its optimal balance of molecular mass and hydrogen-to-carbon ratio, making it an excellent surrogate for kerosene-based fuels. Its higher molecular mass compared to undecane and lower hydrogen-to-carbon ratio compared to tridecane make it particularly suitable for applications requiring specific combustion characteristics .
Properties
IUPAC Name |
dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Record name | N-DODECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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Record name | dodecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dodecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026913 | |
Record name | Dodecane | |
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Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | N-DODECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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Record name | Dodecane | |
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Record name | Dodecane | |
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Record name | N-Dodecane | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Record name | N-Dodecane | |
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Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
Record name | N-DODECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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Record name | n-Dodecane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Record name | N-Dodecane | |
Source | Human Metabolome Database (HMDB) | |
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Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
Record name | N-DODECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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Record name | n-Dodecane | |
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Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Record name | n-Dodecane | |
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Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
Record name | n-Dodecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Record name | DODECANE | |
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Record name | Dodecane | |
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Record name | n-Dodecane | |
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Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
Record name | N-DODECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20320 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Dodecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-Dodecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dodecane?
A1: this compound, also known as n-dodecane, has a molecular formula of C12H26 and a molecular weight of 170.33 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Common techniques include gas chromatography (GC) [, , , , ], gas chromatography-mass spectrometry (GC-MS) [, ], nuclear magnetic resonance (NMR) [, ], and infrared (IR) spectroscopy [].
Q3: What is the solubility of this compound in water?
A3: this compound is a non-polar hydrocarbon and exhibits very low solubility in water.
Q4: What are some applications of this compound?
A4: this compound is used as a solvent [, ], a standard in analytical chemistry [], a surrogate component for jet fuels [, , , ], and as an oxygen-vector in fermentations [, ].
Q5: How does this compound interact with surfactants?
A5: this compound can be incorporated into surfactant micelles, influencing their size and properties [, ]. The interaction is influenced by the chemical structure of the surfactant and the presence of other solvents [].
Q6: How does the presence of this compound affect the adsorption of other molecules onto surfaces?
A6: this compound can affect the adsorption of molecules like collectors onto surfaces like coal []. The presence of a hydration layer on the coal surface can influence the ability of this compound to interact with the surface [].
Q7: Can this compound undergo catalytic cracking?
A7: Yes, this compound can be catalytically cracked into smaller hydrocarbons. This process is influenced by the catalyst used and reaction conditions such as temperature and pressure [].
Q8: What is the role of this compound in studies on benzothiophene conversion?
A8: this compound is often used as a solvent and model compound in studies investigating the catalytic removal of sulfur-containing compounds like benzothiophene from fuels [].
Q9: How is computational chemistry used to study this compound?
A9: Computational methods are used to study various aspects of this compound, including prediction of thermodiffusion coefficients in mixtures [], development of surrogate fuel models [], and understanding the interactions between this compound and other molecules [, ].
Q10: What types of simulations are commonly used for this compound?
A10: Molecular dynamics (MD) simulations are frequently employed to investigate the behavior of this compound in various systems, including its interactions with other molecules and surfaces [, ].
Q11: How does the chain length of alkanes, including this compound, affect their properties?
A11: Chain length influences properties like boiling point, melting point, viscosity, and biological activity [, , ]. For example, increasing chain length generally leads to higher boiling points and lower solubility in water [, ].
Q12: Does the presence of branches in the carbon chain affect the properties of alkanes?
A12: Yes, branched alkanes, like isothis compound, often have different physical and chemical properties compared to their straight-chain counterparts. For example, branching can lower the boiling point and affect the efficiency of combustion processes [, ].
Q13: Can this compound be used to enhance oxygen transfer in fermentations?
A13: Yes, this compound can act as an oxygen-vector in fermentations, improving oxygen transfer rates by forming emulsions [, ]. The droplet size of the this compound emulsion significantly affects its efficiency [].
Q14: What are the environmental concerns associated with this compound?
A14: As a hydrocarbon, this compound release into the environment can have negative impacts. Research focuses on understanding its biodegradability and developing effective strategies for its removal and management [].
Q15: How is this compound quantified in various matrices?
A15: Gas chromatography, often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is widely used for the quantification of this compound in complex mixtures [, , ].
Q16: Are there any sensor technologies for detecting this compound vapor?
A16: Yes, surface plasmon resonance (SPR) sensors have been developed for the sensitive and selective detection of this compound vapor []. These sensors utilize the interaction of light with a thin film to detect changes in refractive index caused by the presence of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.